molecular formula C16H14N4O2 B10993682 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B10993682
M. Wt: 294.31 g/mol
InChI Key: BGWGKQGDMUYMCZ-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide typically involves the condensation of a quinoxaline derivative with a pyridine derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline derivatives.

    2-methylquinoxaline: A simple derivative with a methyl group at the 2-position.

    N-(pyridin-2-yl)acetamide: A related compound with a pyridine ring and an acetamide group.

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is unique due to the presence of both the quinoxaline and pyridine rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H14N4O2/c1-11-16(22)20(13-7-3-2-6-12(13)18-11)10-15(21)19-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,19,21)

InChI Key

BGWGKQGDMUYMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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